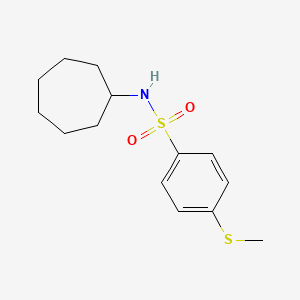![molecular formula C20H21ClN2O2 B5117264 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5117264.png)
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as ML141, is a small molecule inhibitor that belongs to the benzamide class of compounds. It is used in scientific research to investigate the role of Rho-associated protein kinase (ROCK) in various cellular processes.
Mecanismo De Acción
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide inhibits ROCK by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets such as myosin light chain and LIM kinase. This leads to the inhibition of actin cytoskeleton organization and cellular contraction, which are important processes in cell migration and proliferation.
Biochemical and Physiological Effects:
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. It also reduces the proliferation of cancer cells and induces apoptosis. In addition, 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is its high selectivity for ROCK1 and ROCK2, which reduces the potential for off-target effects. It is also a small molecule inhibitor, which allows for easy delivery to cells and tissues. However, 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has a short half-life in vivo, which requires frequent dosing.
Direcciones Futuras
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Future research could focus on the development of more potent and selective ROCK inhibitors based on the structure of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. Other future directions could include the investigation of the combination of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide with other drugs to enhance its therapeutic efficacy. Finally, the development of new delivery methods for 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide could improve its bioavailability and reduce the need for frequent dosing.
Métodos De Síntesis
The synthesis of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 3-aminobenzoic acid, followed by the reaction of the resulting intermediate with 4-methylpiperidine-1-carboxylic acid. The final product is obtained by purification through column chromatography. The purity of the compound is confirmed by analytical methods such as NMR and HPLC.
Aplicaciones Científicas De Investigación
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a potent and selective inhibitor of ROCK1 and ROCK2, which are serine/threonine kinases that regulate various cellular processes, including cell migration, proliferation, and contraction. 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been used in scientific research to investigate the role of ROCK in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has also been used to study the mechanisms of action of other drugs that target ROCK.
Propiedades
IUPAC Name |
2-chloro-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-9-11-23(12-10-14)20(25)15-5-4-6-16(13-15)22-19(24)17-7-2-3-8-18(17)21/h2-8,13-14H,9-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXRMRKWQPVTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)
![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)

![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5117236.png)

![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)
![ethyl 4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5117251.png)


![4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5117257.png)
![N'-cyclopentyl-N-methyl-N-[2-(4-morpholinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5117258.png)
![2-(4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5117269.png)
![4,6-bis[(dimethylamino)methyl]-2-(2-phenylethyl)-3-pyridinol trihydrochloride](/img/structure/B5117273.png)